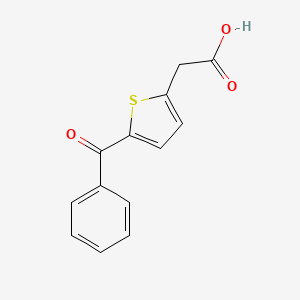

2-(5-Benzoylthiophen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-benzoylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHLHAMHNNESGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 5 Benzoylthiophen 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(5-Benzoylthiophen-2-yl)acetic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide definitive confirmation of its covalent framework.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, integration reveals the proton count, and splitting patterns (multiplicity) show adjacent protons.

For this compound, ten distinct signals would be anticipated.

Thiophene (B33073) Protons: The two protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets in the aromatic region, typically between 7.0 and 8.0 ppm. oup.comchemicalbook.comresearchgate.net Their mutual coupling would result in a characteristic splitting pattern with a coupling constant (³JHH) of approximately 3.5-5.0 Hz. The proton at the 4-position, being adjacent to the electron-withdrawing benzoyl group, would likely resonate at a slightly higher chemical shift than the proton at the 3-position.

Benzoyl Protons: The five protons of the benzoyl group would appear in the aromatic region, likely between 7.4 and 7.9 ppm. The two ortho-protons are expected to be the most downfield due to the deshielding effect of the ketone's carbonyl group. The ortho-, meta-, and para-protons would likely present as a complex multiplet.

Methylene (B1212753) Protons: The two protons of the methylene (-CH₂-) bridge are chemically equivalent and would appear as a sharp singlet. Their position adjacent to both a thiophene ring and a carboxylic acid group would place their chemical shift in the range of 3.8-4.2 ppm. researchgate.net

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet far downfield, often above 11.0 ppm. chemicalbook.comuniversite-paris-saclay.fr Its chemical shift is sensitive to solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 11.0 | Broad Singlet | 1H |

| Benzoyl (ortho) | 7.8 - 7.9 | Multiplet (or Doublet) | 2H |

| Thiophene (H-4) | 7.6 - 7.7 | Doublet | 1H |

| Benzoyl (meta, para) | 7.4 - 7.6 | Multiplet | 3H |

| Thiophene (H-3) | 7.1 - 7.2 | Doublet | 1H |

| -CH₂- | 3.8 - 4.2 | Singlet | 2H |

A proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift of each carbon provides insight into its hybridization and electronic environment. The molecule possesses 13 unique carbon atoms.

Carbonyl Carbons: Two distinct carbonyl signals are expected at the low-field end of the spectrum. The ketone carbonyl is typically found around 185-195 ppm, while the carboxylic acid carbonyl appears at a slightly higher field, around 170-175 ppm. oregonstate.edu

Aromatic & Thiophene Carbons: The ten carbons of the thiophene and benzene (B151609) rings would resonate in the 120-150 ppm range. publish.csiro.auchemicalbook.comacs.org The quaternary carbons (C-2, C-5 of thiophene and C-1 of the benzoyl group) would generally show weaker signals. The carbon atom of the thiophene ring attached to the benzoyl group (C-5) would be significantly deshielded.

Methylene Carbon: The sp³-hybridized carbon of the -CH₂- group would be observed at a much higher field, typically in the range of 30-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 185 - 195 |

| C=O (Carboxylic Acid) | 170 - 175 |

| Aromatic/Thiophene Quaternary Cs | 135 - 150 |

| Aromatic/Thiophene CHs | 120 - 135 |

| -CH₂- | 30 - 40 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A key correlation would be observed between the two thiophene protons (H-3 and H-4), confirming their adjacency. Correlations between the ortho-, meta-, and para-protons of the benzoyl ring would also be visible.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the direct assignment of the protonated carbons, for example, linking the ¹H signal at ~7.1 ppm to its corresponding ¹³C thiophene carbon, and the ¹H signal at ~3.9 ppm to the ¹³C methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for mapping out the molecular skeleton, especially around quaternary carbons. Key expected correlations include:

The methylene protons (-CH₂-) showing a correlation to the carboxylic acid carbonyl carbon, C-2, and C-3 of the thiophene ring.

The thiophene proton H-4 showing a correlation to the ketone carbonyl carbon.

The ortho-protons of the benzoyl ring showing a correlation to the ketone carbonyl carbon.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₀O₃S, giving it a monoisotopic mass of 246.0351 g/mol and a molecular weight of 246.28 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion would be observed at an m/z value corresponding to this exact mass, confirming the elemental formula. Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the molecule would likely be detected as the protonated species [M+H]⁺ at m/z 247.0429 or the deprotonated species [M-H]⁻ at m/z 245.0272.

Common fragmentation pathways in Electron Ionization (EI) MS would likely involve cleavage adjacent to the carbonyl groups. arizona.edulibretexts.orgwikipedia.org Predicted major fragments could include:

Loss of the carboxyl group: A fragment corresponding to [M-COOH]⁺ (m/z 201) from the cleavage of the bond between the methylene group and the thiophene ring.

Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to the stable [C₆H₅CO]⁺ ion.

Formation of the thienyl-acylium ion: A peak at m/z 201 resulting from the loss of the carboxyl group.

Vibrational Spectroscopy (IR, Raman) in Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energies of these vibrations, providing a fingerprint of the functional groups present. vscht.czpressbooks.pub

The IR spectrum of this compound would be dominated by absorptions from its carbonyl and hydroxyl groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |

| Ketone C=O | Stretch | 1650-1670 | Strong |

| Aromatic/Thiophene C=C | Stretch | 1400-1600 | Medium-Weak |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Strong |

| Carboxylic Acid O-H | Bend (out-of-plane) | 900-960 | Medium, Broad |

Key features would include:

A very broad O-H stretching band from the carboxylic acid, centered around 3000 cm⁻¹, which is characteristic of hydrogen-bonded dimers. spectroscopyonline.comorgchemboulder.comechemi.com

Two distinct and strong C=O stretching absorptions. The carboxylic acid carbonyl would appear around 1700-1725 cm⁻¹. The ketone carbonyl, being conjugated with both the thiophene and benzene rings, would absorb at a lower frequency, predicted to be around 1650-1670 cm⁻¹. msu.edu

A strong C-O stretching band between 1210-1320 cm⁻¹ associated with the carboxylic acid.

Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic and thiophene rings. nii.ac.jp

Raman spectroscopy would be complementary, likely showing strong signals for the symmetric aromatic ring vibrations and potentially the C-S bond of the thiophene ring.

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been published for this compound, such an analysis would provide invaluable information.

Computational and Theoretical Studies on 2 5 Benzoylthiophen 2 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For 2-(5-Benzoylthiophen-2-yl)acetic acid, DFT calculations would provide critical insights into its fundamental chemical properties. These calculations typically involve functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Key parameters derived from DFT studies include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov

Illustrative DFT-Calculated Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity |

Note: The data in this table is representative of thiophene (B33073) derivatives and is for illustrative purposes only, as specific DFT data for this compound is not publicly available.

DFT calculations are instrumental in mapping the energy profiles of chemical reactions, providing mechanistic insights by identifying transition states, intermediates, and activation energies. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the free energy changes along a reaction coordinate, researchers can determine the most favorable reaction pathway and identify the rate-determining step. This knowledge is invaluable for optimizing reaction conditions in synthetic chemistry or for predicting metabolic fate in a biological context.

The flexible acetic acid side chain and the rotatable bond between the thiophene and benzoyl groups mean that this compound can exist in multiple conformations. A conformational analysis using DFT would identify the various stable conformers and their relative energies. The lowest-energy conformer represents the most probable structure of the molecule under given conditions and is crucial for understanding its biological activity, as receptor binding is highly dependent on molecular shape.

Furthermore, DFT can predict the vibrational (infrared and Raman) spectra of the molecule. nih.gov By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups (e.g., C=O stretch of the ketone and carboxylic acid, C-S stretch of the thiophene ring).

Molecular Modeling and Docking Studies for Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. gyanvihar.orgmdpi.com This method is central to drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. juniperpublishers.com

For this compound, docking studies would be performed against the active sites of relevant enzymes or receptors. Thiophene derivatives are known to target a wide range of proteins, including kinases, oxidoreductases, and synthases. nih.govnih.gov The docking process yields a score, typically in kcal/mol, which estimates the binding free energy, with lower scores indicating a more favorable interaction. nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. juniperpublishers.com

Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -9.5 | LYS 78 | Hydrogen Bond (with COOH) |

| This compound | LEU 130 | Hydrophobic | |

| This compound | PHE 145 | Pi-Pi Stacking (with Benzoyl Ring) |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the typical output of a molecular docking study.

Quantum Chemical Approaches to Photochemical Processes

The presence of conjugated systems (thiophene and benzoyl rings) suggests that this compound may possess interesting photophysical properties. Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are used to study the behavior of molecules in their electronically excited states. These calculations can predict absorption and emission spectra (fluorescence, phosphorescence), quantum yields, and the nature of electronic transitions (e.g., n→π* or π→π*). This information is vital for applications in materials science (e.g., for organic light-emitting diodes) or photodynamic therapy.

In Silico Screening and Lead Compound Identification

In silico screening, or virtual screening, is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. creative-enzymes.comnih.gov Given a known biological target, a library of compounds structurally related to this compound could be screened using high-throughput molecular docking or pharmacophore modeling. nih.govmdpi.com This process filters vast virtual libraries down to a manageable number of promising "hits" for experimental validation. mdpi.com

This approach allows for the rapid identification of potential lead compounds. Subsequent in silico lead optimization would involve designing derivatives of this compound with improved binding affinity, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties, thereby accelerating the drug discovery pipeline. dntb.gov.ua

Structure Activity Relationship Sar Investigations of 2 5 Benzoylthiophen 2 Yl Acetic Acid Derivatives

Impact of Benzoyl Group Modifications on Activity

The benzoyl group at the 5-position of the thiophene (B33073) ring serves as a critical anchor for molecular interactions and offers a prime site for modification to fine-tune biological activity. Research into related scaffolds has shown that substitutions on the phenyl ring of the benzoyl moiety can significantly alter potency. For instance, in studies of 5-arylalkynyl-2-benzoyl thiophene derivatives, the introduction of methoxy (B1213986) groups onto the benzoyl ring, as seen in compounds like (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene, was explored to probe the effects of electron-donating groups on activity. nih.gov Such modifications can influence the electronic properties and conformation of the entire molecule, potentially enhancing its interaction with biological targets.

Furthermore, modifications to the ketone carbonyl group itself represent another key strategy. Studies on analogous thieno[2-3-b]pyridine systems, which also feature a benzoyl tether, have demonstrated that the functionality of this linker is important for anti-proliferative activity. mdpi.com In these studies, compounds bearing a secondary benzyl (B1604629) alcohol, resulting from the reduction of the benzoyl ketone, showed improved efficacy compared to their benzoyl counterparts. mdpi.com This suggests that the hydrogen-bonding capability and the altered geometry of the alcohol may lead to more favorable interactions with target enzymes or receptors. This principle highlights that even subtle changes to the benzoyl group, such as its reduction to an alcohol, can be a pivotal modification for enhancing the biological profile of 2-(5-benzoylthiophen-2-yl)acetic acid derivatives.

Role of Thiophene Ring Substitutions

The central thiophene ring is a key structural component, and substitutions on this heterocycle, particularly at the 5-position, have a profound impact on the compound's biological effects. SAR studies on related 5-phenylthiophene derivatives have been informative. For example, in a series developed for antirheumatic activity, the nature of the substituent on the phenyl ring attached to the thiophene core was directly correlated with potency. nih.gov

The introduction of halogen atoms, such as chlorine or bromine, at the para-position of the phenyl ring led to compounds with significantly enhanced suppressive effects on adjuvant-induced arthritis in rat models. nih.gov This indicates that specific electronic and steric factors contributed by substituents at this position are crucial for activity. The table below summarizes the findings for key compounds from this series.

| Compound | Substitution on 5-Phenyl Ring | Observed Activity |

|---|---|---|

| [5-(4-bromophenyl)-thiophen-3-yl]acetic acid (5d) | 4-Bromo | Potent suppression of AIA |

| methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate (5h) | 4-Chloro | Potent suppression of AIA |

| methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate (5i) | 4-Bromo | Potent suppression of AIA |

These findings underscore the importance of the substituent at the 5-position of the thiophene ring. The presence of a substituted aryl group, as in the parent this compound, is a key determinant of its biological profile, and modifications to this group are a primary focus of optimization efforts.

Influence of the Acetic Acid Side Chain Structure

The acetic acid side chain at the 2-position of the thiophene ring is fundamental to the activity of this class of compounds, often acting as a crucial binding group or influencing the molecule's pharmacokinetic properties. The structure of this side chain can be modified in several ways, including esterification of the carboxylic acid, changing its length, or introducing stereochemistry.

For many arylpropionic acids, which share the acetic acid side chain motif, biological activity is stereospecific. It is commonly observed that only the (S)-enantiomer possesses significant inhibitory activity against target enzymes like cyclooxygenases. orientjchem.org Therefore, the stereochemistry at the α-position of the acetic acid chain is a critical factor to consider in the design of potent analogs.

Furthermore, derivatization of the carboxylate function can have a dramatic effect on activity. In studies of 5-phenylthiophene derivatives, conversion of the carboxylic acid to its methyl ester did not diminish, and in some cases even enhanced, the desired biological effect. nih.gov For instance, both the carboxylic acid [5-(4-bromophenyl)-thiophen-3-yl]acetic acid and its corresponding methyl ester methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate were found to be highly potent. nih.gov

| Compound Structure | Functional Group | Relative Potency |

|---|---|---|

| [5-(4-bromophenyl)-thiophen-3-yl]acetic acid | Carboxylic Acid | High |

| methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate | Methyl Ester | High |

This suggests that the ester may act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo, or that the ester form itself possesses favorable properties, such as improved cell permeability. These findings highlight that modifications to the acetic acid side chain, including esterification and control of stereochemistry, are powerful tools in the optimization of these compounds.

Heterocyclic Substituent Effects on Biological Properties

Research on other classes of compounds has shown that even minor changes to a heterocyclic substituent can have a significant impact on biological and physical properties. mdpi.com For example, in a series of rhodanine-3-acetic acid derivatives, altering a five-membered heterocyclic substituent attached to the core structure led to notable changes in antimicrobial activity and fluorescent properties. mdpi.com This sensitivity demonstrates that the choice of heterocycle is a critical parameter in molecular design. Therefore, a key avenue for SAR exploration of this compound would involve the synthesis of analogs where the thiophene ring is replaced by other five- or six-membered heterocycles, such as furan, pyrrole, thiazole, or pyridine (B92270), to probe the impact of different heteroatoms and ring electronics on activity.

Multiparameter Optimization in SAR Studies

Modern drug discovery relies on multiparameter optimization, where SAR studies aim to simultaneously refine several properties beyond just target potency. For derivatives of this compound, this approach involves finding a balance between biological activity and essential drug-like properties such as solubility, metabolic stability, cell permeability, and bioavailability.

An illustrative challenge in optimization is that a modification designed to enhance potency might adversely affect another critical parameter. For example, adding a bulky, lipophilic substituent to the benzoyl ring might increase binding affinity to a hydrophobic pocket in a target protein but could also decrease aqueous solubility and increase metabolic clearance, ultimately leading to poor in vivo performance.

The process involves assessing multiple physicochemical and biological endpoints for each new analog. Key physicochemical parameters that are theoretically calculated or experimentally measured include the partition coefficient (LogP) and the bioconcentration factor (LogBCF), which predict a compound's ability to cross cell membranes and its potential for bioaccumulation, respectively. mdpi.com By systematically modifying the benzoyl, thiophene, and acetic acid moieties and evaluating the resulting changes across a suite of assays, researchers can develop a holistic understanding of the SAR. This allows for the rational design of new derivatives that possess an optimal balance of properties required for a successful therapeutic agent.

Mechanistic Research on 2 5 Benzoylthiophen 2 Yl Acetic Acid and Analogs

Photoinduced Reaction Mechanisms

The benzoylthiophene moiety within 2-(5-benzoylthiophen-2-yl)acetic acid is a significant chromophore, making the compound susceptible to photo-induced reactions. Research on analogous structures, particularly 2-benzoylthiophene (B1677651), offers critical insights into the likely photochemical pathways.

Photoreactions of benzoylthiophenes can proceed through the formation of an exciplex, which is an excited-state complex formed between two different molecules, one of which is in an electronically excited state. Studies on the photoreduction of 2-benzoylthiophene in the presence of phenol (B47542) have indicated the involvement of a hydrogen-bonded exciplex. nih.gov This exciplex is believed to facilitate a concerted electron and proton transfer, leading to the formation of a radical pair. nih.gov In a different context, efficient intramolecular fluorescence quenching in pyrene-benzoylthiophene systems has been shown to lead to the formation of exciplexes, which can then act as catalysts in cycloaddition reactions. researchgate.net

In the case of the photoreaction of 2-benzoylthiophene with indole, the mechanism appears to differ slightly, with evidence suggesting that electron transfer precedes proton transfer. nih.gov These findings suggest that for this compound, interaction with suitable donor molecules upon photoexcitation could lead to the formation of an exciplex, initiating subsequent electron and/or proton transfer events. The specific pathway would likely be dependent on the nature of the interacting molecule and the solvent environment.

While specific studies on the photodecarboxylation of this compound are not extensively documented, the photochemistry of structurally related aryl- and heteroarylacetic acids provides a strong basis for inferring potential pathways. The photodecarboxylation of organic carboxylates is a known photochemical reaction that can proceed through different mechanisms.

The presence of an aroyl group, such as the benzoyl group in the target molecule, can facilitate photodecarboxylation. This process often involves the excited state of the carboxylate form of the acid and can lead to the formation of a benzylic carbanion intermediate. This carbanion would then be protonated by the solvent to yield the final decarboxylated product. The efficiency of such reactions has been observed to be high in aqueous solutions for various aroyl-substituted phenylacetic acids.

Biochemical Interaction Mechanisms (Inferred from Structurally Related Compounds)

The structural motifs within this compound, namely the aryl-acetic acid-like and thiophene (B33073) components, suggest potential interactions with various biological targets. The mechanisms of these interactions can be inferred from studies on structurally analogous compounds.

The 2-arylpropionic acid structure is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid mediators involved in inflammation, pain, and fever. By inhibiting COX, arylpropionic acids reduce the production of prostaglandins, thereby mitigating the inflammatory response. It is plausible that this compound, possessing a similar structural framework, could also interact with and inhibit COX enzymes, thus affecting prostaglandin (B15479496) synthesis.

Research has shown that thiophene derivatives can interact with a range of specific enzymes, suggesting potential biochemical pathways for this compound.

Cathepsin B: Cathepsin B is a lysosomal cysteine protease that is often upregulated in various pathological conditions, including cancer. eurekaselect.com Its inhibition has been a target for therapeutic development. While direct studies with this compound are limited, the broader class of thiophene-containing compounds has been explored for inhibitory activity against such proteases.

STAT family: The Signal Transducer and Activator of Transcription (STAT) family of proteins are intracellular transcription factors that mediate cellular responses to cytokines and growth factors. The STAT3 protein, in particular, has been identified as a target for cancer therapy due to its role in tumor cell proliferation and survival. A number of small molecule inhibitors of STAT3 have been developed, and some of these feature a benzo[b]thiophene 1,1-dioxide scaffold. nih.gov These compounds have been shown to inhibit the phosphorylation of STAT3, a critical step in its activation. nih.gov

mPGES-1: Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway. It is considered a promising target for anti-inflammatory therapies. Notably, a study focused on identifying new mPGES-1 inhibitors explored 2-(thiophen-2-yl)acetic acid as a suitable chemical platform. This research led to the synthesis and evaluation of various derivatives, including compounds with a benzoylphenyl substituent on the thiophene ring, which are structurally very similar to this compound.

The following table summarizes the inhibitory activities of some thiophene-based compounds against specific enzymes, providing a basis for inferring the potential activity of this compound.

| Enzyme Target | Compound Class/Example | Observed Effect |

|---|---|---|

| Cathepsin B | General Thiophene Derivatives | Potential for inhibitory activity |

| STAT3 | Benzo[b]thiophene 1,1-dioxide derivatives | Inhibition of STAT3 phosphorylation |

| mPGES-1 | 2-(Thiophen-2-yl)acetic acid derivatives | Identified as a promising platform for mPGES-1 inhibitors |

Mechanistic Insights into Anti-proliferative Effects (from related thiophene derivatives)

Thiophene derivatives have emerged as a significant class of compounds in oncology research, demonstrating a variety of mechanisms by which they exert their anti-proliferative effects. While research specifically on this compound is limited in this context, studies on analogous thiophene-containing molecules provide valuable insights into their potential modes of action. These mechanisms often involve the modulation of key cellular processes that are critical for cancer cell growth and survival.

One of the notable mechanisms of action for some thiophene derivatives is the inhibition of carbonic anhydrase IX (CA IX), a cell surface glycoprotein (B1211001) that plays a crucial role in the progression of cancer. researchgate.net Certain thiophenes that bear dimethylbenzenesulfonamide moieties have been identified as effective inhibitors of CA IX. researchgate.net This enzyme is involved in regulating pH in and around tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced cancer cell viability.

Furthermore, some thieno[2-3-b]pyridines, which are structurally related to thiophenes, are proposed to interfere with phospholipid metabolism. nih.gov This interference is thought to occur through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme that is integral to signal transduction pathways controlling cell growth and differentiation. nih.gov By disrupting these pathways, these compounds can effectively halt the proliferation of cancer cells. The anti-proliferative activity of these molecules is significant, with some derivatives demonstrating IC₅₀ concentrations in the nanomolar range against cell lines such as HCT116 and MDA-MB-231. nih.gov

Investigations into other 2-amino thiophene derivatives have revealed their ability to induce cell cycle arrest. nih.govresearchgate.net This cytostatic effect prevents cancer cells from progressing through the cell cycle, thereby inhibiting their growth and multiplication. nih.govresearchgate.net In some instances, these compounds have shown a greater or equivalent percentage of cell proliferation inhibition when compared to the standard chemotherapeutic drug, doxorubicin. nih.govresearchgate.net For example, a derivative of 2-(thiophen-2-yl)acetic acid, compound 2c, was found to induce cycle arrest in the G0/G1 phase of A549 cell lines after 24 hours of exposure. nih.gov Longer exposure times led to an increase in the subG0/G1 fraction, which is indicative of apoptosis or necrosis. nih.gov

The versatility of the thiophene scaffold allows for its incorporation into molecules that can act as tyrosine kinase inhibitors. researchgate.net Tyrosine kinases are a family of enzymes that are often overactive in cancer cells and are critical for their growth and survival. The pyrimidine (B1678525) nucleus, often found in tyrosine kinase inhibitors, can be integrated with a thiophene ring to create potent anti-cancer agents. researchgate.net

The following table summarizes the anti-proliferative activity of selected thiophene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism of Action |

| Compound 3 | MDA-MB-231 (Breast) | 40.68 µM | Not specified |

| Compound 3 | HT-29 (Colon) | 49.22 µM | Not specified |

| Compound 13 | MDA-MB-231 (Breast) | 34.04 µM | Not specified |

| Compound 13 | HT-29 (Colon) | 45.62 µM | Not specified |

| Compound 7h | HCT116 and MDA-MB-231 | 25-50 nM | Interference with phospholipid metabolism via PI-PLC inhibition |

| Compound 7i | HCT116 and MDA-MB-231 | 25-50 nM | Interference with phospholipid metabolism via PI-PLC inhibition |

| Compound 2c | A549 | Not specified | Induction of cell cycle arrest in G0/G1 phase, leading to apoptosis/necrosis |

Antimicrobial Action Mechanisms (from related thiophene derivatives)

The thiophene ring is a key structural motif in a variety of compounds that exhibit significant antimicrobial properties. The mechanisms through which these derivatives exert their effects are multifaceted, often targeting essential bacterial structures and metabolic pathways. This diversity in action contributes to their potential as novel antimicrobial agents, particularly in the face of growing antibiotic resistance.

A primary mechanism of action for several thiophene derivatives is the disruption of bacterial membrane integrity. frontiersin.orgnih.govdntb.gov.ua Studies have shown that certain thiophenes can increase the permeability of the bacterial membrane in both Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov This disruption of the cell's primary defense barrier can lead to leakage of cellular contents and ultimately, cell death. Time-kill curve assays have confirmed the bactericidal effects of some of these compounds against colistin-resistant strains of A. baumannii and E. coli. nih.govdntb.gov.ua

In addition to direct membrane disruption, some thiophene derivatives are believed to interact with and modulate the function of outer membrane proteins (OMPs). nih.govdntb.gov.ua Molecular docking studies have indicated a strong binding affinity of certain thiophenes to OMPs such as CarO1 and Omp33 in A. baumannii, and OmpW and OmpC in E. coli. nih.govdntb.gov.ua These interactions can interfere with the normal function of these proteins, which are often involved in nutrient uptake and maintaining structural integrity, further compromising the bacterial cell.

Another important antimicrobial mechanism associated with thiophene-based compounds is the inhibition of essential enzymes. For instance, some tetrasubstituted thiophene derivatives have shown good interactions with dihydrofolate reductase from Candida albicans and rhomboid protease from E. coli in docking studies. nih.gov Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids, and its inhibition can halt bacterial growth.

Furthermore, some thiophene-containing compounds have been found to stabilize DNA-cleavage complexes. researchgate.net By selectively binding to proteins involved in DNA replication and repair, these molecules can lead to single or double-stranded DNA breaks, which are lethal to the bacterial cell. researchgate.net

The following table provides a summary of the antimicrobial activity of selected thiophene derivatives.

| Thiophene Derivative(s) | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Proposed Mechanism of Action |

| Thiophenes 4, 5, and 8 | Colistin-resistant A. baumannii | MIC₅₀: 16-32 mg/L | Increased membrane permeabilization, binding to outer membrane proteins (CarO1, Omp33) |

| Thiophenes 4, 5, and 8 | Colistin-resistant E. coli | MIC₅₀: 8-32 mg/L | Increased membrane permeabilization, binding to outer membrane proteins (OmpW, OmpC) |

| Compound 7 | Pseudomonas aeruginosa | More potent than gentamicin | Not specified |

| Tetrasubstituted thiophenes | Candida albicans and E. coli | Not specified | Inhibition of dihydrofolate reductase and rhomboid protease |

Exploration of 2 5 Benzoylthiophen 2 Yl Acetic Acid As a Chemical Scaffold

Utility in Organic Synthesis as a Building Block

The primary utility of 2-(5-Benzoylthiophen-2-yl)acetic acid in organic synthesis lies in its role as a key intermediate for constructing more elaborate molecules. The carboxylic acid group is a versatile functional handle that can readily undergo reactions such as esterification, amidation, and reduction. The aromatic thiophene (B33073) ring and the benzoyl group can also be subjected to various substitution reactions, further expanding its synthetic potential.

This compound is a direct precursor to the anti-inflammatory drug Tiaramide. The synthesis of Tiaramide involves the amidation of this compound with N-(2-hydroxyethyl)piperazine. This transformation highlights the practical application of the title compound as a crucial building block in the pharmaceutical industry. The reactivity of its acetic acid side chain is fundamental to its utility in creating amide linkages, a common feature in many biologically active compounds.

Design and Synthesis of Novel Thiophene-Containing Derivatives

The structural framework of this compound is a prime candidate for the design and synthesis of novel derivatives. Thiophene-based compounds are recognized as privileged structures in drug design, with many exhibiting potent biological activities. nih.govencyclopedia.pub Marketed anti-inflammatory drugs such as Tiaprofenic acid and Tinoridine feature a thiophene core, underscoring the therapeutic potential of this heterocyclic system. nih.gov

The synthesis of new derivatives from this compound typically involves the modification of the carboxylic acid function. This allows for the introduction of a wide array of substituents, leading to the generation of libraries of new compounds for biological screening.

A common strategy in medicinal chemistry to enhance or modify the biological activity of a lead compound is to conjugate it with other heterocyclic systems. The carboxylic acid group of this compound is an ideal anchor point for such conjugations. For instance, it can be converted to an acid chloride, which then readily reacts with amino-functionalized heterocycles to form stable amide bonds.

Heterocycles such as benzothiazole, benzoxazole, and triazole are frequently incorporated into drug candidates to modulate their pharmacological profiles. researchgate.netmdpi.comresearchgate.netchemmethod.com For example, reacting the acid chloride of this compound with an aminobenzothiazole could yield a hybrid molecule combining the structural features of both moieties. This approach allows for the exploration of new chemical space and the potential discovery of compounds with improved efficacy or novel mechanisms of action.

The structural similarity of this compound to established non-steroidal anti-inflammatory drugs (NSAIDs) makes it an attractive scaffold for developing new bioactive analogs. researchgate.net Many NSAIDs are arylalkanoic acids, and the thiophene ring in this compound serves as a bioisostere for the phenyl ring found in drugs like Fenclofenac. nih.gov

Research in this area focuses on synthesizing analogs to probe structure-activity relationships (SAR). Modifications can be made to the benzoyl ring, the thiophene ring, or the acetic acid side chain to investigate how these changes affect anti-inflammatory activity. The goal is to identify analogs with enhanced potency, selectivity (e.g., for COX-2 over COX-1), or a more favorable side-effect profile. nih.govresearchgate.net The development of such analogs is crucial for understanding the molecular targets and for creating new therapeutic agents for inflammatory diseases. mdpi.commdpi.commdpi.com

Table 1: Examples of Thiophene-Based Anti-Inflammatory Drugs

| Drug Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Tiaprofenic acid | COX Inhibitor | Anti-inflammatory, Analgesic |

| Tinoridine | COX Inhibitor, Radical Scavenger | Anti-inflammatory |

| Tenidap | COX/5-LOX Inhibitor | Anti-inflammatory (for arthritis) |

| Zileuton | 5-Lipoxygenase (LOX) Inhibitor | Anti-inflammatory (for asthma) |

Applications in Agrochemical Research

Thiophene derivatives have garnered significant interest in the agrochemical industry due to their broad spectrum of biological activities. nih.gov Various compounds incorporating the thiophene moiety have been developed as fungicides, herbicides, and insecticides. nih.gov For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed as potential agricultural fungicides, combining the active substructures of nicotinic acid and thiophene. nih.gov Similarly, certain thiophene sulfonylureas have been patented as pre- and post-emergence herbicides. google.com

While the general class of thiophene acetic acids is recognized for its potential use in synthesizing pesticides, bactericides, and herbicides, specific data on the application of this compound in agrochemical research is not extensively documented in the available literature. google.com However, its structural motifs are present in more complex molecules developed for crop protection, such as 1,2,4-triazole (B32235) insecticides, which utilize halogenated 2-thiophenecarboxylic acid derivatives as key building blocks. beilstein-journals.org This suggests that derivatives of this compound could potentially be explored for similar applications.

Patent Landscape and Academic Implications

The patent literature provides valuable insights into the commercial and academic interest in this compound and its derivatives. The intellectual property surrounding this scaffold is primarily focused on its therapeutic applications, particularly as an anti-inflammatory agent. The existence of patents highlights its potential for commercial development and its recognition as a valuable pharmacophore.

Academic research often complements the patent landscape by exploring the fundamental chemistry, synthesis, and biological mechanisms of these compounds. The interplay between patent filings and academic publications drives innovation, leading to the discovery of new therapeutic agents and synthetic methodologies.

An analysis of the patent literature reveals the strategic importance of thiophene acetic acid derivatives. A key example is the British patent GB1331505A, which discloses a class of thiophene acetic acid derivatives with claimed anti-inflammatory and analgesic properties. google.com

The general structure disclosed in the patent is:

This patent covers compounds where the thiophene ring is acylated at the 5-position, which directly relates to the structure of this compound.

Key findings from the patent analysis include:

Synthetic Route: The core synthetic strategy involves the Friedel-Crafts acylation of a substituted thiophene-2-acetic acid derivative with an appropriate acylating agent (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst. This method allows for the introduction of the benzoyl group onto the thiophene ring.

Scope of Derivatives: The patent claims a wide range of derivatives, achieved by varying the substituents on the acyl group (Ar) and the acetic acid side chain (R, R1). This broad scope is typical for foundational patents in medicinal chemistry, aiming to protect a large chemical space around a promising scaffold.

Claimed Utility: The primary application cited is for pharmaceutical compositions with anti-inflammatory and analgesic effects, intended for various forms of administration. google.com

This patent underscores the established utility of the 2-(5-aroylthiophen-2-yl)acetic acid scaffold in the development of NSAIDs and solidifies the industrial relevance of synthetic routes leading to these compounds.

Table 2: Summary of Patent GB1331505A

| Patent ID | Assignee | Key Disclosure | Claimed Application |

|---|---|---|---|

| GB1331505A | Roussel Uclaf | Synthesis of acylated thiophen-acetic acid derivatives. | Pharmaceutical compositions with anti-inflammatory and analgesic properties. google.com |

Role of Patents in Driving Further Academic Research

The patenting of this compound derivatives, particularly tiaprofenic acid, has played a crucial role in stimulating further academic research. The initial development and patenting of this compound by the French pharmaceutical company Roussel-Uclaf in 1969 provided the scientific community with a novel chemical entity for investigation. wikipedia.org This laid the groundwork for a plethora of academic studies aimed at understanding its pharmacological profile, mechanism of action, and potential therapeutic applications beyond its initial indications.

The availability of a patented, commercially produced compound allows academic researchers to bypass the often complex and resource-intensive process of initial drug discovery and synthesis. Instead, they can focus on elucidating the biological effects and potential new uses of the existing drug. In the case of tiaprofenic acid, its patenting and subsequent commercialization as "Surgam" facilitated academic studies that compared its efficacy and side-effect profile with other established NSAIDs like indomethacin. google.comnih.gov

The established anti-inflammatory properties of the this compound scaffold, as outlined in early patents, also provided a strong rationale for its academic exploration in other inflammation-related conditions. More recent academic research has investigated the potential of tiaprofenic acid in cancer treatment, a field where inflammation is increasingly recognized as a key factor. patsnap.com A 2024 study, for instance, used computational screening and in vitro assays to identify tiaprofenic acid as a potential multi-target agent against lung cancer, an application not envisioned in the original patents. patsnap.com This type of research, which seeks to repurpose existing drugs, is heavily reliant on the foundational knowledge and the availability of the compound, both of which are direct consequences of its initial patenting and commercial development.

The interplay is not unidirectional. Patent documents for tiaprofenic acid themselves cite earlier academic literature. google.com This indicates that the industrial development of this scaffold was built upon a foundation of existing academic knowledge. The patenting of a specific, highly effective molecule from this class then created a focal point for the academic community, leading to a deeper and more detailed understanding of its properties and potential. This cycle, where academic discovery informs patented invention and patented products fuel further academic research, is a hallmark of pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.